Cas no 1627180-68-0 (5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine)

5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine structure
1627180-68-0 structure
商品名:5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS番号:1627180-68-0
MF:C10H4Cl2FN5
メガワット:284.076662063599
CID:5085499
PubChem ID:90397885

5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine 化学的及び物理的性質

名前と識別子

    • 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
    • 5-chloro-3-(4-chloro-3-fluoro-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
    • SCHEMBL16022091
    • E86955
    • 1627180-68-0
    • 5-chloro-3-(4-chloro-3-fluorophenyl)-[1,2,3]triazolo[4,5-d]pyrimidine
    • 5-chloro-3-(4-chloro-3-fluorophenyl)triazolo[4,5-d]pyrimidine
    • XEFCOQITPUOVCQ-UHFFFAOYSA-N
    • インチ: 1S/C10H4Cl2FN5/c11-6-2-1-5(3-7(6)13)18-9-8(16-17-18)4-14-10(12)15-9/h1-4H
    • InChIKey: XEFCOQITPUOVCQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1F)N1C2C(=CN=C(N=2)Cl)N=N1

計算された属性

  • せいみつぶんしりょう: 282.9827787g/mol
  • どういたいしつりょう: 282.9827787g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 310
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 56.5

5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P0201ZS-1g
5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-68-0 98%
1g
$810.00 2024-06-19
1PlusChem
1P0201ZS-250mg
5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-68-0 98%
250mg
$300.00 2024-06-19
1PlusChem
1P0201ZS-100mg
5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-68-0 98%
100mg
$177.00 2024-06-19
Ambeed
A1193825-100mg
5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-68-0 98%
100mg
$195.0 2025-03-03
Ambeed
A1193825-250mg
5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-68-0 98%
250mg
$330.0 2025-03-03
Ambeed
A1193825-1g
5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
1627180-68-0 98%
1g
$890.0 2025-03-03

5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine 関連文献

5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidineに関する追加情報

Introduction to 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS No. 1627180-68-0)

5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, with the CAS number 1627180-68-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound belongs to the triazolopyrimidine class, a scaffold that has been extensively studied for its potential in drug discovery. The presence of multiple halogen atoms, specifically chlorine and fluorine, enhances its reactivity and biological activity, making it a promising candidate for further exploration in therapeutic applications.

The structural framework of 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine consists of a triazolopyrimidine core linked to a chlorophenyl group. This configuration allows for diverse interactions with biological targets, which is a critical factor in the development of novel pharmaceuticals. The compound's molecular design incorporates elements that are known to influence binding affinity and metabolic stability, key considerations in drug optimization.

In recent years, there has been a surge in research focused on developing new antimicrobial agents due to the increasing prevalence of drug-resistant pathogens. 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has shown promise as a lead compound in this area. Studies have demonstrated its ability to interact with bacterial enzymes and cellular processes, potentially leading to the development of new antibiotics. The halogenated aromatic ring within its structure plays a crucial role in modulating its biological activity by enhancing binding interactions with target proteins.

Moreover, the compound's triazolopyrimidine core is a well-known pharmacophore that has been successfully incorporated into various therapeutic agents. Its versatility allows for modifications that can fine-tune its pharmacokinetic properties, such as solubility and bioavailability. These characteristics are essential for ensuring that the drug reaches its target site effectively and remains active for an appropriate duration.

Advances in computational chemistry have enabled researchers to predict the binding modes of 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine with various biological targets. Molecular docking studies have revealed that this compound can bind to enzymes involved in DNA replication and repair pathways in bacteria. Such interactions are critical for disrupting pathogenic mechanisms and could pave the way for novel antimicrobial therapies.

The synthesis of 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of chlorine and fluorine atoms into the aromatic ring necessitates careful handling to prevent unwanted side reactions. However, advancements in synthetic methodologies have made it possible to produce this compound with high purity and yield.

In addition to its antimicrobial potential, 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it can modulate inflammatory pathways by interacting with key signaling molecules. This dual functionality makes it an attractive candidate for developing drugs that address both infection and inflammation simultaneously.

The development of new drugs is often hampered by challenges such as toxicity and off-target effects. However, 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has demonstrated favorable safety profiles in early-stage studies when tested on cell cultures and animal models. Further research is needed to fully understand its long-term safety profile before human clinical trials can be initiated.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine by enabling rapid testing against large libraries of biological targets. This approach has identified several derivatives with enhanced activity and reduced toxicity compared to the parent compound.

Future directions in the research of CAS No. 1627180-68-0 include exploring its potential in treating other diseases beyond infections and inflammation. Its structural flexibility allows for further derivatization to develop compounds with targeted therapeutic effects on conditions such as cancer or neurodegenerative disorders.

The collaboration between academic institutions and pharmaceutical companies is crucial for translating laboratory findings into clinical applications. By leveraging expertise from different disciplines, 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine holds promise as a versatile tool for addressing unmet medical needs.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1627180-68-0)5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
A929933
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):159.0/270.0/728.0